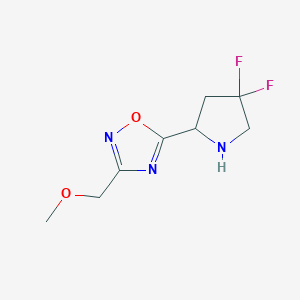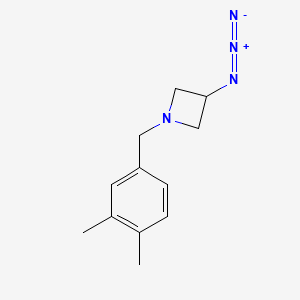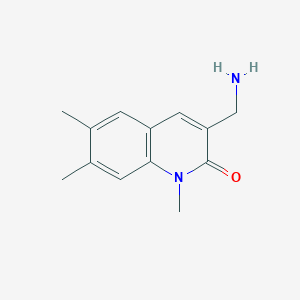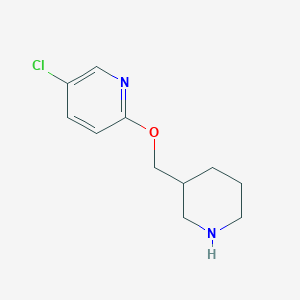
5-Cloro-2-(piperidin-3-ilmetoximetil)piridina
Descripción general
Descripción
5-Chloro-2-(piperidin-3-ylmethoxy)pyridine is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología
En farmacología, los derivados de piperidina como la 5-Cloro-2-(piperidin-3-ilmetoximetil)piridina son cruciales para el diseño de fármacos. Están presentes en más de veinte clases de productos farmacéuticos, incluidos los alcaloides . El motivo estructural del compuesto se encuentra a menudo en moléculas con actividad biológica significativa, lo que lo convierte en un objetivo valioso para el desarrollo de nuevos agentes terapéuticos.
Agricultura
Las cloropiridinas, que incluyen compuestos como la this compound, se utilizan en la industria agrícola para crear fungicidas e insecticidas . Su capacidad para interferir con el ciclo de vida de las plagas las convierte en una herramienta esencial para proteger los cultivos y garantizar la seguridad alimentaria.
Ciencia de los Materiales
En la ciencia de los materiales, los derivados de piridina se utilizan como intermedios en la síntesis de materiales avanzados. Su incorporación en polímeros y recubrimientos puede impartir propiedades como estabilidad térmica y resistencia química, que son valiosas para crear materiales de alto rendimiento .
Ciencia Ambiental
Las aplicaciones ambientales de los derivados de piperidina aún se están explorando. Sin embargo, su potencial radica en el desarrollo de pesticidas y herbicidas ecológicos, así como en la remediación de contaminantes mediante procesos químicos avanzados .
Química Analítica
En química analítica, compuestos como la this compound pueden servir como estándares o reactivos en cromatografía y espectroscopia. Sus estructuras y propiedades bien definidas permiten mediciones precisas y el desarrollo de nuevos métodos analíticos .
Bioquímica
Bioquímicamente, los derivados de piperidina se estudian por sus interacciones con macromoléculas biológicas. Pueden actuar como inhibidores o activadores en vías enzimáticas, proporcionando información sobre los procesos celulares y el desarrollo de herramientas bioquímicas .
Síntesis Química
La this compound se utiliza en la síntesis química como un bloque de construcción para la construcción de moléculas orgánicas complejas. Su reactividad permite la formación de diversos enlaces químicos, lo que facilita la creación de compuestos novedosos con posibles aplicaciones en diversas industrias .
Investigación Farmacológica
En la investigación farmacológica, los derivados de este compuesto se evalúan por su potencial terapéutico. A menudo forman parte del proceso de optimización de compuestos líderes en el descubrimiento de fármacos, donde se evalúan sus propiedades farmacocinéticas y farmacodinámicas .
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that result in various biological activities . These interactions can lead to alterations in cellular processes, potentially providing therapeutic benefits.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
5-Chloro-2-(piperidin-3-ylmethoxy)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and biochemical reactions.
Cellular Effects
The effects of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine can have sustained effects on cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and memory in rodents . At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound exhibits beneficial effects at low to moderate doses but becomes harmful at higher concentrations.
Metabolic Pathways
5-Chloro-2-(piperidin-3-ylmethoxy)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the organism. Additionally, the compound can influence the activity of other metabolic enzymes, thereby altering the levels of various metabolites.
Subcellular Localization
The subcellular localization of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects. For example, the presence of a nuclear localization signal can facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins.
Propiedades
IUPAC Name |
5-chloro-2-(piperidin-3-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h3-4,7,9,13H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGWZKZDQLHTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


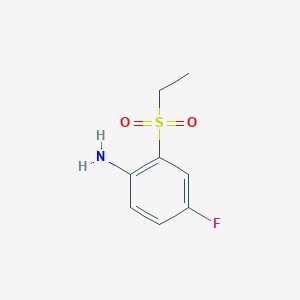
![N-[2-(ethylamino)ethyl]cyclobutanamine](/img/structure/B1488676.png)
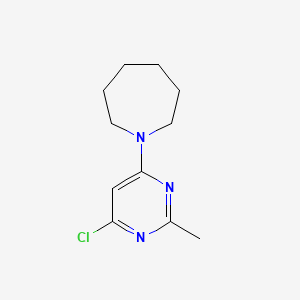
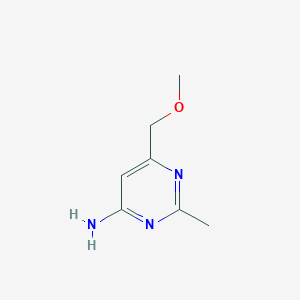
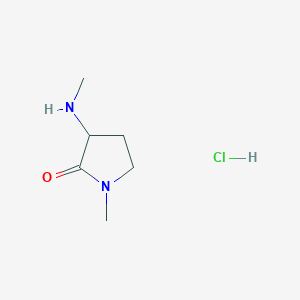
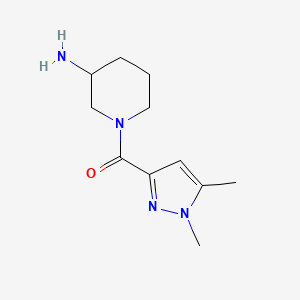
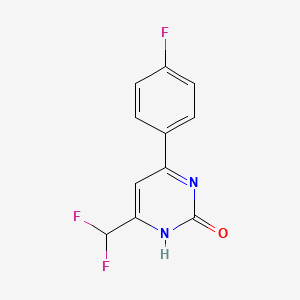
![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)
![6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one](/img/structure/B1488689.png)
